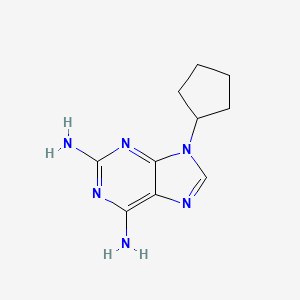
2-(4-methylpiperazin-1-yl)-3H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpiperazin-1-yl)-3H-indole is a chemical compound that features an indole core substituted with a 4-methylpiperazine group
准备方法
The synthesis of 2-(4-methylpiperazin-1-yl)-3H-indole typically involves the reaction of an indole derivative with 4-methylpiperazine. One common method includes the use of a coupling reaction where the indole derivative is activated, often through halogenation, followed by nucleophilic substitution with 4-methylpiperazine under basic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
2-(4-Methylpiperazin-1-yl)-3H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2-(4-methylpiperazin-1-yl)-3H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
相似化合物的比较
2-(4-Methylpiperazin-1-yl)-3H-indole can be compared with other indole derivatives and piperazine-containing compounds:
Indole Derivatives: Compounds like tryptamine and serotonin share the indole core but differ in their functional groups, leading to distinct biological activities.
Piperazine-Containing Compounds: Similar compounds include 1-(4-methylpiperazin-1-yl)indole and 1-(4-methylpiperazin-1-yl)benzene, which also feature the piperazine moiety but differ in their core structures.
Uniqueness: The unique combination of the indole core and the 4-methylpiperazine group in this compound provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
2-(4-methylpiperazin-1-yl)-3H-indole |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)13-10-11-4-2-3-5-12(11)14-13/h2-5H,6-10H2,1H3 |
InChI 键 |
ZTAFFBKSCGGBNQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)


![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)

![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)



